(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one
CAS No.:
Cat. No.: VC18634851
Molecular Formula: C10H8F3NO2
Molecular Weight: 231.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F3NO2 |
|---|---|
| Molecular Weight | 231.17 g/mol |
| IUPAC Name | (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one |
| Standard InChI | InChI=1S/C10H8F3NO2/c1-5-9-6(7(15)4-16-5)2-3-8(14-9)10(11,12)13/h2-3,5H,4H2,1H3/t5-/m0/s1 |
| Standard InChI Key | XVBFFBRYBZHQRS-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@H]1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1 |
| Canonical SMILES | CC1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1 |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture and Substituent Effects
The compound’s molecular formula, C₁₀H₈F₃NO₂ (molecular weight: 231.17 g/mol), reflects a fused bicyclic system comprising a pyran ring condensed with a pyridinone moiety. The (8S) configuration denotes a chiral center at position 8, where the methyl group adopts a specific spatial orientation. This stereochemistry is critical for interactions with biological targets, as evidenced by the enantioselective activity observed in related fluorinated heterocycles .
The trifluoromethyl (-CF₃) group at position 2 introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and binding affinity. Quantum mechanical studies of analogous systems suggest that the -CF₃ group induces localized dipole moments, which may facilitate π-stacking interactions or hydrogen bonding with protein residues .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one |
| Canonical SMILES | CC1C2=C(C=CC(=N2)C(F)(F)F)C(=O)CO1 |
| PubChem CID | 168432702 |
| XLogP3-AA (Predicted) | 1.8 |
Synthetic Approaches and Optimization
Retrosynthetic Analysis
While explicit synthetic routes for this compound remain proprietary, plausible pathways can be inferred from related pyrano[3,4-b]pyridinones. A convergent strategy may involve:
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Construction of the Pyridinone Core: Cyclocondensation of β-keto esters with aminopyran intermediates under acidic conditions .
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Stereoselective Methylation: Asymmetric catalysis using chiral ligands like (1R,2R)-diphenylethylenediamine to install the (8S)-methyl group .
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Trifluoromethylation: Late-stage introduction of -CF₃ via Ullmann coupling or electrophilic fluorination.
Reaction monitoring via LC-MS and chiral HPLC would be essential to ensure enantiopurity, given the compound’s stereochemical sensitivity.
Challenges in Scale-Up
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Regioselectivity: Competing cyclization pathways may yield [3,4-c] or [4,3-b] isomers without precise temperature control.
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CF₃ Group Stability: Harsh fluorination conditions risk decomposition of the pyridinone ring, necessitating mild reagents like Togni’s reagent.
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
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LogP: Predicted at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: Estimated 0.2 mg/mL (pH 7.4), potentially limiting oral bioavailability without prodrug strategies.
Metabolic Stability
In vitro microsomal studies of similar compounds show:
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Half-life (Human Liver Microsomes): 45–60 minutes, with primary metabolites arising from oxidative defluorination .
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CYP450 Inhibition: Low risk of CYP3A4/2D6 inhibition (IC₅₀ > 50 μM) .
| Parameter | Detail |
|---|---|
| Purity | ≥95% (HPLC) |
| Storage | -20°C, desiccated |
| Shipping | Ambient temperature permitted |
Future Directions and Challenges
Target Validation Studies
Priority areas include:
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Crystallography: Co-crystallization with PDE4 or kinase targets to elucidate binding modes.
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SAR Expansion: Modifying the pyran oxygen to sulfur or introducing para-substituents on the pyridinone ring.
Synthetic Chemistry Innovations
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